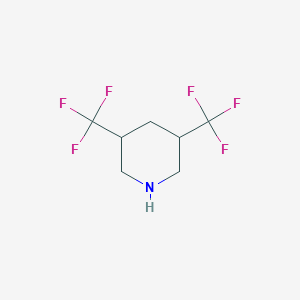

3,5-Bis(trifluoromethyl)piperidine

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)piperidine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)piperidine typically involves the introduction of trifluoromethyl groups onto a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines.

Applications De Recherche Scientifique

Pharmaceutical Development

3,5-Bis(trifluoromethyl)piperidine is primarily utilized in the synthesis of novel pharmaceuticals. Its trifluoromethyl groups enhance lipophilicity and receptor binding affinity, making it effective in developing drugs targeting neurological disorders and cancer therapies.

- Neuropharmacology : Research indicates that compounds incorporating trifluoromethyl groups can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that derivatives of this compound can modulate the activity of serotonin and dopamine receptors, offering pathways for innovative antidepressants .

- Oncology : The compound has demonstrated anti-tumor properties by inhibiting key signaling pathways involved in cancer progression. A notable study found that trifluoromethyl-substituted piperidines could induce apoptosis in hepatoma cells by disrupting NF-κB activation, thus presenting a promising avenue for liver cancer treatment .

Agricultural Chemistry

In agricultural applications, this compound serves as a critical intermediate in formulating agrochemicals. Its unique structure enhances the efficacy of pesticides and herbicides.

- Pesticide Development : The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of agrochemicals against pests. This enhancement is attributed to increased metabolic stability and reduced degradation rates in plants .

- Crop Protection : By improving the effectiveness of crop protection products, this compound contributes to higher agricultural yields while minimizing environmental impact. Its role in developing safer and more effective agrochemicals is increasingly recognized in sustainable farming practices .

Material Science

The utility of this compound extends into material science, where it is explored for its potential in advanced materials.

- Coatings and Polymers : Research has shown that this compound can be used to create coatings with enhanced thermal and chemical stability. The trifluoromethyl groups provide unique properties that improve resistance to solvents and extreme temperatures, making them suitable for industrial applications .

- High-Performance Materials : Its application in developing high-performance materials is critical for industries requiring durable and chemically resistant products, such as electronics and automotive sectors.

Biochemical Research

In biochemical research, this compound is employed as a tool for studying receptor interactions and cellular mechanisms.

- Receptor Studies : The compound's ability to interact with various receptors makes it an invaluable asset in understanding signaling pathways involved in diseases. It aids researchers in elucidating the mechanisms underlying conditions like inflammation and cancer .

- Environmental Science : Emerging studies are investigating its potential role in developing environmentally friendly solvents and reagents, contributing to sustainable practices within chemical manufacturing .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceutical Development | PMC8297402 | Trifluoromethyl derivatives showed significant anti-cancer activity by inhibiting NF-κB pathway. |

| Agricultural Chemistry | Chemimpex Reports | Enhanced efficacy of pesticides due to improved metabolic stability. |

| Material Science | Wiley Online Library | Development of coatings with superior thermal stability using trifluoromethyl compounds. |

| Biochemical Research | ACS Publications | Insights into receptor interactions leading to potential therapeutic targets for inflammatory diseases. |

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)piperidine is primarily related to its ability to interact with biological targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 3,5-Bis(trifluoromethyl)benzonitrile

- 3,5-Bis(trifluoromethyl)benzamide

- 3,5-Bis(trifluoromethyl)pyridine

Uniqueness: 3,5-Bis(trifluoromethyl)piperidine is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to other trifluoromethyl-substituted compounds. The presence of the piperidine ring enhances its utility in synthesizing a wide range of bioactive molecules and materials with specific desired properties.

Activité Biologique

3,5-Bis(trifluoromethyl)piperidine is a fluorinated derivative of piperidine characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in anti-inflammatory and anticancer therapies. The unique electronic properties imparted by the trifluoromethyl groups enhance its biological activity and pharmacokinetic profiles, making it a valuable subject for research.

Molecular Characteristics

- Molecular Formula : C₉H₈F₆N

- Molecular Weight : 221.15 g/mol

- CAS Number : 166602-13-7

The trifluoromethyl groups significantly alter the electron density around the nitrogen atom, impacting its reactivity and interaction with biological targets. This modification enhances lipophilicity, which improves membrane permeability and facilitates interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through interference with signaling pathways activated by lipopolysaccharides (LPS) .

Key Mechanisms Identified:

- Inhibition of NF-κB Activation : Compounds derived from this compound have been shown to inhibit the phosphorylation of p65 and IκBα, thereby preventing the nuclear translocation of NF-κB .

- Induction of Apoptosis : Certain derivatives promote apoptosis in hepatoma cells by down-regulating Bcl-2 and up-regulating Bax and C-caspase-3 expression .

- Modulation of MAPK Pathways : These compounds also exhibit indirect inhibition of MAPK pathways, further contributing to their anti-inflammatory and anti-tumor activities .

Anti-inflammatory Effects

A series of studies have demonstrated the anti-inflammatory properties of this compound derivatives. For instance, one study found that these compounds significantly reduced TNF-α and IL-6 release in RAW264.7 macrophages stimulated with LPS .

Anti-cancer Properties

Research has shown that trifluoromethyl-substituted piperidines can induce apoptosis in cancer cells. A notable study identified a derivative with three trifluoromethyl groups that exhibited superior anti-tumor activity against HepG2 cells . The mechanism involved inhibiting key survival proteins while promoting pro-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)piperidine | Contains one trifluoromethyl group | Limited anti-inflammatory effects compared to derivatives |

| 1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine | Contains sulfonyl group | Modulates enzyme activity; potential therapeutic uses |

| 3,5-Bis(arylidene)-4-piperidones | Multiple aryl substituents | Strong anti-inflammatory and anti-tumor activities |

Case Studies

- Study on Anti-inflammatory Activity :

- Evaluation of Anti-cancer Properties :

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWTDWANMVMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434534 | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166602-13-7 | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3,5-bis(trifluoromethyl)piperidine into desmycosin affect its antimicrobial activity?

A1: The research paper states that replacing the original amine group in desmycosin with this compound through reductive amination resulted in a significant decrease in in vitro antimicrobial activity compared to tilmicosin []. While the exact mechanism behind this reduction in activity isn't fully elucidated in the paper, it highlights the importance of structural features for antimicrobial potency. This finding suggests that the specific chemical interactions introduced by this compound might hinder the binding or activity of the analog at its target site.

Q2: Does the fluorinated analog, incorporating this compound, show promise for in vivo studies despite its reduced antimicrobial activity?

A2: Although less potent as an antimicrobial agent, the fluorinated analog demonstrated potential for in vivo pharmacokinetic studies []. The researchers successfully detected a 19F NMR signal in the liver of a rat one hour after administration, suggesting the compound can be tracked in vivo. This finding opens avenues for using this analog as a model for studying tilmicosin distribution and metabolism using non-invasive techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.